tert-butyl N-allylglycinate
CAS No.:
Cat. No.: VC14314564
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | tert-butyl 2-(prop-2-enylamino)acetate |
| Standard InChI | InChI=1S/C9H17NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h5,10H,1,6-7H2,2-4H3 |
| Standard InChI Key | OWIAOVJYDJHXCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CNCC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
tert-Butyl N-allylglycinate is systematically named tert-butyl 2-(prop-2-enylamino)acetate, reflecting its esterified glycine backbone with an allylamine substituent. The compound’s IUPAC name, molecular formula (C₉H₁₇NO₂), and weight (171.24 g/mol) are consistent across sources . Its canonical SMILES representation, CC(C)(C)OC(=O)CNCC=C, encodes the tert-butyl group, ester linkage, and allyl moiety .
Table 1: Key Identifiers of tert-Butyl N-Allylglycinate
Structural and Conformational Analysis
The compound’s structure includes a flexible allyl chain (-CH₂-CH=CH₂) and a sterically hindered tert-butyl group, which influences its solubility and reactivity. The InChIKey OWIAOVJYDJHXCP-UHFFFAOYSA-N confirms its unique stereoelectronic profile . Rotatable bonds (6) and a hydrogen bond donor/acceptor count (1/3) suggest moderate polarity, aligning with its LogP value of 1.49 , indicating balanced lipophilicity for organic and aqueous phase interactions.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between tert-butyl glycinate and allyl halides (e.g., allyl bromide). This method leverages the reactivity of the allylic position, enabling further functionalization.
Table 2: Synthesis Steps for tert-Butyl N-Allylglycinate
| Step | Description | Reactants/Conditions |
|---|---|---|
| 1 | Preparation of tert-butyl glycinate | Glycine, tert-butanol, acid catalyst |
| 2 | Allylation via nucleophilic substitution | Allyl bromide, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| 3 | Purification | Column chromatography or distillation |
Scalability and Optimization
Industrial-scale production requires optimizing reaction time, temperature, and solvent selection. The use of DMF as a solvent enhances reaction efficiency, while potassium carbonate acts as a mild base to deprotonate the glycinate intermediate. Yield improvements are achievable through controlled stoichiometry and inert atmosphere conditions to prevent oxidation of the allyl group.
Physicochemical Properties
Solubility and Stability
tert-Butyl N-allylglycinate exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited water solubility due to its tert-butyl group. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at controlled pH (6–8) and low temperatures .
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (amide C=O stretch) confirm the ester and amine functionalities .
-
NMR: ¹H NMR signals include δ 1.45 ppm (tert-butyl CH₃), δ 3.25–3.40 ppm (N-CH₂), and δ 5.10–5.30 ppm (allyl CH₂=CH) .
Applications in Polymer Science
Stimulus-Responsive Polymers
tert-Butyl N-allylglycinate serves as a monomer in synthesizing poly(N-allylglycine), a thermoresponsive polymer with a lower critical solution temperature (LCST). Zhang et al. demonstrated that copolymers containing poly(N-allylglycine) blocks undergo reversible sol-gel transitions at 26.2–60.0°C, depending on polymerization degree . This behavior enables injectable hydrogels for tissue engineering, as the polymer forms a three-dimensional network upon heating .
Table 3: Hydrogel Properties of Poly(N-allylglycine) Copolymers
| Property | Value/Observation | Reference |
|---|---|---|
| Gelation Temperature (T<sub>gel</sub>) | 26.2–60.0°C (tunable) | |
| Reversibility | Complete sol-gel reversibility | |
| Biocompatibility | Low cytotoxicity, supports chondrogenesis |
Salt and Thermal Annealing Effects
The addition of inorganic salts (e.g., NaCl) eliminates thermal history dependence in LCST transitions, enabling consistent phase behavior . Thermal annealing above the LCST promotes hydrophobic aggregation, critical for hydrogel stability .
Biomedical and Industrial Relevance
Drug Delivery Systems
The compound’s derivatives encapsulate water-soluble enzymes and drugs, leveraging their thermoresponsive properties for controlled release . For example, hydrogels derived from poly(N-allylglycine) triblock copolymers exhibit precise payload release kinetics under physiological conditions .
Tissue Engineering Scaffolds
In vitro studies show that poly(N-allylglycine)-based hydrogels promote human adipose-derived stem cell (hASC) chondrogenesis, making them suitable for cartilage repair . The hydrogel’s injectability via narrow-gauge needles (e.g., 24G) enhances clinical applicability .
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